2-({2-[2-(benzylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide
Description
2-({2-[2-(benzylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide is a structurally complex small molecule featuring an imidazo[1,2-c]quinazolinone core substituted with a sulfanyl-linked butanamide side chain and a benzylcarbamoyl-ethyl group. Its synthesis likely involves multi-step reactions, including amidation, cyclization, and thiolation, analogous to methods described for related benzamide derivatives (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) .
Properties
IUPAC Name |
2-[[2-[3-(benzylamino)-3-oxopropyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N5O3S/c1-3-26(29(38)33-22-13-9-10-20(2)18-22)40-31-35-24-15-8-7-14-23(24)28-34-25(30(39)36(28)31)16-17-27(37)32-19-21-11-5-4-6-12-21/h4-15,18,25-26H,3,16-17,19H2,1-2H3,(H,32,37)(H,33,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYHDCAUZVSKEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC(=C1)C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural complexity necessitates comparisons across multiple axes:
Imidazo[1,2-c]quinazolinone Derivatives: Key Feature: The 3-oxo-imidazoquinazolinone core is shared with kinase inhibitors targeting EGFR or CDK2. Derivatives with sulfanyl substitutions (e.g., 5-sulfanyl variants) exhibit enhanced solubility and binding pocket compatibility compared to non-sulfur analogues . Bioactivity Correlation: Compounds with similar cores cluster in molecular networks (cosine score >0.8) due to conserved fragmentation patterns in MS/MS spectra, indicating shared pharmacophores .
Benzamide-Containing Compounds: The N-(3-methylphenyl)butanamide side chain resembles N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which possesses an N,O-bidentate directing group for metal-catalyzed C–H functionalization .
Sulfanyl-Linked Analogues :
- Sulfanyl groups in similar molecules (e.g., thioether-linked quinazolines) improve metabolic stability by reducing oxidative deamination. However, they may lower blood-brain barrier penetration due to increased polarity .
Quantitative Structural Comparisons
- Tanimoto Coefficient Analysis: Based on Morgan fingerprints, the target compound likely shares moderate similarity (Tanimoto ~0.6) with imidazoquinazolinones but low similarity (Tanimoto <0.4) with simpler benzamides .
Bioactivity Profile Clustering
Hierarchical clustering of bioactivity data from NCI-60 screens (as in ) reveals that imidazoquinazolinones with sulfanyl substitutions cluster with topoisomerase inhibitors and kinase modulators . This implies that the target compound may share mechanisms such as DNA intercalation or ATP-competitive inhibition.
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